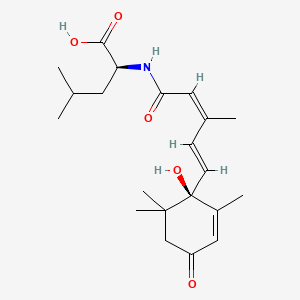
(+)-cis,trans-Abscisic Acid-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-cis,trans-Abscisic Acid-L-leucine is a conjugate of abscisic acid and the essential amino acid L-leucine. Abscisic acid is a plant hormone involved in various physiological processes, including seed dormancy, germination, and stress responses. L-leucine is an essential amino acid that plays a crucial role in protein synthesis and metabolic functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis,trans-Abscisic Acid-L-leucine typically involves the conjugation of abscisic acid with L-leucine. This can be achieved through a series of chemical reactions, including esterification and amidation. The reaction conditions often require the use of catalysts and specific solvents to facilitate the conjugation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-cis,trans-Abscisic Acid-L-leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with altered functional groups.
Wissenschaftliche Forschungsanwendungen
(+)-cis,trans-Abscisic Acid-L-leucine has various scientific research applications, including:
Chemistry: Used as a model compound to study conjugation reactions and the behavior of plant hormones.
Biology: Investigated for its role in plant physiology and stress responses.
Medicine: Explored for potential therapeutic applications due to its involvement in metabolic pathways.
Industry: Utilized in the development of agricultural products and plant growth regulators.
Wirkmechanismus
The mechanism of action of (+)-cis,trans-Abscisic Acid-L-leucine involves its interaction with specific molecular targets and pathways. Abscisic acid binds to receptors in plant cells, triggering a cascade of signaling events that regulate various physiological processes. L-leucine, on the other hand, activates the mammalian target of rapamycin (mTOR) signaling pathway, promoting protein synthesis and energy metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Abscisic Acid: A plant hormone involved in stress responses and developmental processes.
L-leucine: An essential amino acid crucial for protein synthesis and metabolic functions.
Isoleucine and Valine: Other branched-chain amino acids with similar metabolic roles.
Uniqueness
(+)-cis,trans-Abscisic Acid-L-leucine is unique due to its conjugate structure, combining the properties of both abscisic acid and L-leucine. This dual functionality allows it to participate in both plant physiological processes and metabolic pathways, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C21H31NO5 |
|---|---|
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H31NO5/c1-13(2)9-17(19(25)26)22-18(24)10-14(3)7-8-21(27)15(4)11-16(23)12-20(21,5)6/h7-8,10-11,13,17,27H,9,12H2,1-6H3,(H,22,24)(H,25,26)/b8-7+,14-10-/t17-,21-/m0/s1 |
InChI-Schlüssel |
BGMGEBFRRQXAMB-KUHGENNASA-N |
Isomerische SMILES |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N[C@@H](CC(C)C)C(=O)O)/C)O)(C)C |
Kanonische SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(CC(C)C)C(=O)O)C)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



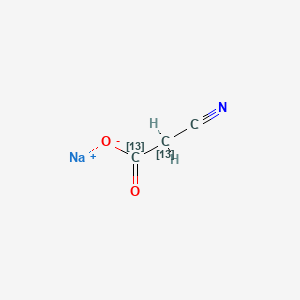
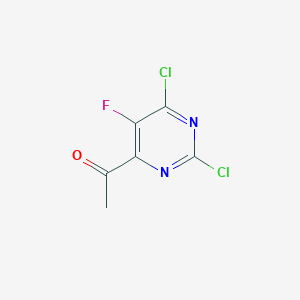
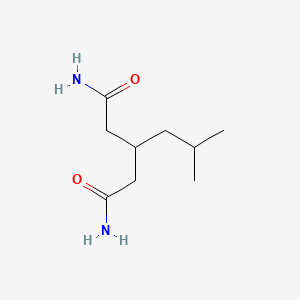

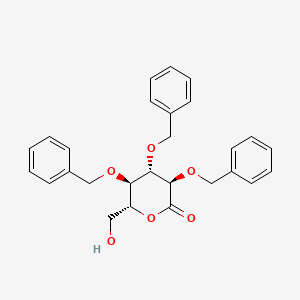
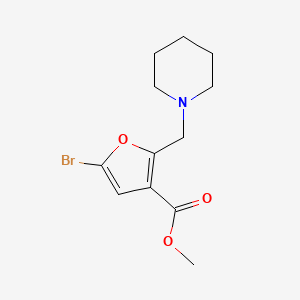
![naphthalen-1-yl-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B13439832.png)


![Tri[(16-hydroxy)oleoyl]glycerol](/img/structure/B13439851.png)
![(6R,7R)-7-amino-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13439863.png)
![(R)-N-(Naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine](/img/structure/B13439871.png)

